N-Ethyl-5-methoxybenzo[d]isoxazol-3-amine

Catalog No.
S12256724
CAS No.
1344704-23-9
M.F
C10H12N2O2
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethyl-5-methoxybenzo[d]isoxazol-3-amine

CAS Number

1344704-23-9

Product Name

N-Ethyl-5-methoxybenzo[d]isoxazol-3-amine

IUPAC Name

N-ethyl-5-methoxy-1,2-benzoxazol-3-amine

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C10H12N2O2/c1-3-11-10-8-6-7(13-2)4-5-9(8)14-12-10/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

BAXFMYUBWADCFS-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NOC2=C1C=C(C=C2)OC

N-Ethyl-5-methoxybenzo[d]isoxazol-3-amine is a chemical compound characterized by its unique structure, which combines an isoxazole ring with an ethyl group and a methoxy substituent. The molecular formula of this compound is C11H12N2O2C_{11}H_{12}N_{2}O_{2}, and it has a molecular weight of approximately 204.23 g/mol. The presence of the methoxy group at the 5-position and the amino group at the 3-position of the benzo[d]isoxazole structure contributes to its distinct chemical properties and potential biological activities.

Typical for amines and isoxazoles. Some notable reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, engaging in substitution reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The aromatic nature of the compound allows for electrophilic substitution at various positions on the benzene ring.
  • Formation of Salts: Reaction with acids can lead to the formation of ammonium salts, enhancing solubility in polar solvents.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives for further studies.

Research indicates that compounds similar to N-Ethyl-5-methoxybenzo[d]isoxazol-3-amine exhibit a range of biological activities, particularly as potential therapeutic agents. For instance, derivatives of benzo[d]isoxazole have shown promise as inhibitors of specific protein interactions involved in cancer progression, such as BRD4, which is implicated in acute myeloid leukemia. These compounds can induce apoptosis in cancer cells and inhibit oncogene expression, making them candidates for further drug development .

The synthesis of N-Ethyl-5-methoxybenzo[d]isoxazol-3-amine can be achieved through several methods:

  • Condensation Reactions: A common method involves the condensation of 5-methoxybenzo[d]isoxazole with ethyl amine under acidic or basic conditions, facilitating the formation of the desired amine.
  • Cyclization Reactions: Starting from appropriate precursors like nitro compounds or aldehydes, cyclization can yield isoxazole derivatives followed by reduction to form the amine.
  • Functional Group Transformations: Existing benzo[d]isoxazole compounds can undergo alkylation or methylation to introduce ethyl and methoxy groups respectively.

These synthetic routes are essential for producing the compound in sufficient quantities for research and potential therapeutic applications.

N-Ethyl-5-methoxybenzo[d]isoxazol-3-amine has potential applications in medicinal chemistry due to its biological activity. It may serve as:

  • A Lead Compound: For developing new anticancer drugs targeting specific pathways.
  • A Research Tool: In studies investigating protein interactions and cellular mechanisms involved in disease.
  • A Building Block: For synthesizing more complex molecules in pharmaceutical research.

Interaction studies are vital for understanding how N-Ethyl-5-methoxybenzo[d]isoxazol-3-amine interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins such as BRD4.
  • Cellular Assays: Investigating the effects on cell proliferation and apoptosis in various cancer cell lines.
  • Mechanistic Studies: Understanding how the compound influences signaling pathways related to cancer progression.

Such studies help elucidate the therapeutic potential and safety profile of this compound.

N-Ethyl-5-methoxybenzo[d]isoxazol-3-amine shares structural similarities with several other compounds within the benzo[d]isoxazole family. Here are some notable examples:

Compound NameSimilarityUnique Features
5-Methylbenzo[d]isoxazol-3-amine1.00Methyl substitution instead of ethyl
6-Phenylbenzo[d]isoxazol-3-amine0.95Phenyl group at position 6
3-Aminobenzo[d]isoxazole-6-carbonitrile0.90Carbonitrile substitution at position 6
5-Bromobenzo[d]isoxazol-3-ylamine0.86Bromine substitution enhancing reactivity
6-Fluorobenzo[d]isoxazol-3-ylamine0.85Fluorine substitution affecting electronic properties

Uniqueness

N-Ethyl-5-methoxybenzo[d]isoxazol-3-amine stands out due to its specific combination of an ethyl group and a methoxy substituent, which may influence its binding affinity and biological activity differently compared to other similar compounds. This uniqueness may provide advantages in targeting specific pathways or enhancing selectivity in therapeutic applications.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

192.089877630 g/mol

Monoisotopic Mass

192.089877630 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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